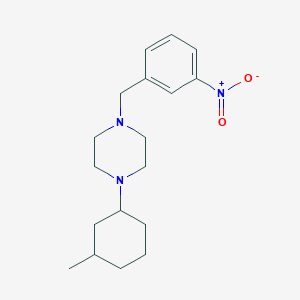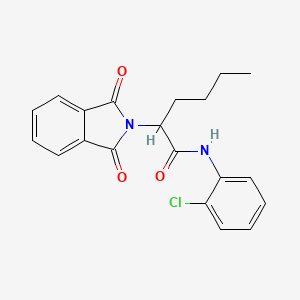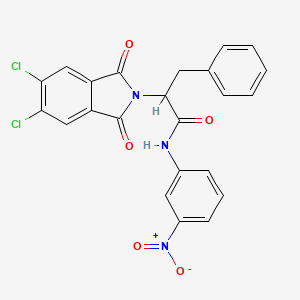![molecular formula C23H30N2O8S B3940812 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine oxalate](/img/structure/B3940812.png)
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine oxalate
Descripción general
Descripción
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine oxalate is a chemical compound that has been used in scientific research for various purposes. It is a piperazine derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine oxalate involves its interaction with specific receptors in the brain. As a selective agonist of the 5-HT1A receptor, it activates this receptor and modulates the release of neurotransmitters such as serotonin and dopamine. This results in various physiological and biochemical effects.
Biochemical and Physiological Effects:
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine oxalate has been shown to have various biochemical and physiological effects. It has been found to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to modulate the release of various neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, it has been found to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine oxalate in lab experiments is its selectivity and potency towards specific receptors. This makes it a valuable tool for studying the function of these receptors and their role in various physiological and pathological conditions. However, one of the limitations is its potential toxicity and side effects, which can affect the interpretation of the results.
Direcciones Futuras
There are several future directions for the use of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine oxalate in scientific research. One of the most promising areas is in the development of new drugs for the treatment of psychiatric and neurological disorders. It has also been suggested as a potential tool for studying the role of specific receptors in the development of addiction and substance abuse disorders. Additionally, it has been proposed as a potential therapeutic agent for the treatment of various inflammatory and neurodegenerative diseases.
Conclusion:
In conclusion, 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine oxalate is a valuable tool for scientific research. Its selective and potent activity towards specific receptors makes it a valuable tool for studying the function of these receptors and their role in various physiological and pathological conditions. However, further research is needed to fully understand its potential applications and limitations.
Aplicaciones Científicas De Investigación
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine oxalate has been used in scientific research for various purposes. One of the most common applications is in the study of serotonin receptors. It has been found to be a potent and selective agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It has also been used in the study of other receptors such as the dopamine D4 receptor and the sigma-1 receptor.
Propiedades
IUPAC Name |
1-ethylsulfonyl-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S.C2H2O4/c1-3-28(24,25)23-13-11-22(12-14-23)16-19-9-10-20(26-2)21(15-19)27-17-18-7-5-4-6-8-18;3-1(4)2(5)6/h4-10,15H,3,11-14,16-17H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYKUPYSEWXKOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylsulfonyl-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-chlorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B3940730.png)


![N-[3-(acetylamino)phenyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3940750.png)
![4-{[2-(acetylamino)ethyl]amino}-3-nitrobenzoic acid](/img/structure/B3940753.png)
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3940780.png)
![ethyl 4-{4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}-1-piperidinecarboxylate oxalate](/img/structure/B3940786.png)
![3-(2-furylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B3940788.png)
![3-(3,4-dichlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3940790.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3940794.png)
![N-[2-(benzoylamino)benzoyl]-N-(2-methoxyphenyl)phenylalaninamide](/img/structure/B3940802.png)
![5-methyl-2-(4-nitrophenyl)-4-(1-{[2-(1-piperazinyl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3940804.png)

